[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate
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Overview
Description
[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate is a complex organic compound that belongs to the class of acetates. This compound is characterized by its multiple acetoxy groups and a tert-butyl(diphenyl)silyl group, which are often used as protecting groups in organic synthesis. The compound’s structure is based on a six-membered oxane ring, making it a versatile building block in synthetic chemistry.
Preparation Methods
The synthesis of [(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate typically involves multiple steps. The starting material is often a sugar derivative, which undergoes selective protection and functionalization. The tert-butyl(diphenyl)silyl group is introduced to protect the hydroxyl group, while the acetoxy groups are added through acetylation reactions. The reaction conditions usually involve the use of acetic anhydride and a base such as pyridine .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The acetoxy groups can be oxidized to form carboxylic acids.
Reduction: The oxane ring can be reduced to form a more saturated ring structure.
Scientific Research Applications
[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions.
Medicine: As a precursor for the synthesis of bioactive molecules.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate involves its role as a protecting group in organic synthesis. The tert-butyl(diphenyl)silyl group protects the hydroxyl group from unwanted reactions, allowing selective functionalization of other parts of the molecule. The acetoxy groups can be selectively removed under mild conditions, revealing hydroxyl groups for further reactions .
Comparison with Similar Compounds
Similar compounds include:
[(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(hydroxysulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]: This compound also contains multiple acetoxy groups and a protected hydroxyl group, but it has a different protecting group and additional functional groups.
[(2S,3S,4S,5R,6R)-6-{[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfooxy)oxan-4-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid]: This compound has a similar oxane ring structure but contains different functional groups and is used in different applications.
Properties
Molecular Formula |
C30H38O10Si |
---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C30H38O10Si/c1-19(31)36-26-25(40-29(39-22(4)34)28(38-21(3)33)27(26)37-20(2)32)18-35-41(30(5,6)7,23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-17,25-29H,18H2,1-7H3/t25-,26-,27+,28+,29-/m1/s1 |
InChI Key |
VGYXHRLXTGSRIS-MJXUZWQSSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
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